molecular formula C17H16N2O6S B2861439 methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 2034342-55-5

methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2861439
CAS No.: 2034342-55-5
M. Wt: 376.38
InChI Key: ALNBTRGLKNDSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a carbamate group, a sulfamoyl group, and a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, followed by the introduction of the sulfamoyl group, and finally the carbamate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the sulfamoyl or carbamate groups.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the bifuran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction can yield different amine or alcohol derivatives.

Scientific Research Applications

Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with carbamate or sulfamoyl groups.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, while the sulfamoyl group can interact with other biological molecules. The bifuran moiety may also play a role in the compound’s overall activity by providing additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-[(2-fluorophenyl)sulfamoyl]phenyl)carbamate
  • Methyl [(4-sulfamoylphenyl)sulfamoyl]carbamate

Uniqueness

Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the bifuran moiety, which is not commonly found in similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c1-23-17(20)19-13-2-5-15(6-3-13)26(21,22)18-10-14-4-7-16(25-14)12-8-9-24-11-12/h2-9,11,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNBTRGLKNDSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.